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molecular formula C11H12O3 B8707920 4-Allyloxy-2-methyl-benzoic acid CAS No. 1062669-37-7

4-Allyloxy-2-methyl-benzoic acid

Cat. No. B8707920
M. Wt: 192.21 g/mol
InChI Key: CWLUABOWWJLLNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08592460B2

Procedure details

To a solution of 4-allyloxy-1-bromo-2-methyl-benzene (10.87 g, 47.9 mmol) in THF (125 mL), a solution of n-butyl lithium (45 mL, 1.5 M in diethyl ether) is added at −75° C. The mixture is stirred at −75° C. for 30 min before it is transferred via a double-tip needle into a cooled (0° C.) solution of dimethylcarbonate (12.93 g, 144 mmol) in THF (45 mL). The mixture is stirred at 0° C. for 2 h, then at rt for 20 h before the solvents are removed in vacuo. The remaining oil is evaporated twice from ethanol (100 mL) before it is dissolved in 2 M aq. LiOH solution (75 mL) and ethanol (100 mL). The mixture is stirred at rt for 2 days and at 60° C. for 1 h. The org. solvent is evaporated and the remaining solution is diluted with 0.5 M aq. NaOH solution and extracted with diethyl ether (100 mL). The org. extract is washed with 1 M aq. NaOH solution (150 mL). The combined basic aq. extracts are washed with diethyl ether (100 mL), acidified with 25% aq. HCl and extracted with DCM (2×100 mL). The DCM extracts are combined, dried over MgSO4, filtered, concentrated and dried under high vacuum to give 4-allyloxy-2-methyl-benzoic acid (5.83 g) as an orange solid; LC-MS: tR=0.87 min; [M+1]+=not detectable; 1H NMR (CDCl3): δ 2.66 (s, 3H), 4.62 (dt, J=5.3, 1.5 Hz, 2H), 5.34 (dq, J=10.5, 1.5 Hz, 1H), 5.45 (dq, J=17.1, 1.5 Hz, 1H), 6.03-6.13 (m, 1H), 6.79-6.83 (m, 2H), 8.08 (d, J=9.5 Hz, 1H).
Quantity
10.87 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
12.93 g
Type
reactant
Reaction Step Two
Name
Quantity
45 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][C:5]1[CH:10]=[CH:9][C:8](Br)=[C:7]([CH3:12])[CH:6]=1)[CH:2]=[CH2:3].C([Li])CCC.C[O:19][C:20](=O)[O:21]C>C1COCC1>[CH2:1]([O:4][C:5]1[CH:10]=[CH:9][C:8]([C:20]([OH:21])=[O:19])=[C:7]([CH3:12])[CH:6]=1)[CH:2]=[CH2:3]

Inputs

Step One
Name
Quantity
10.87 g
Type
reactant
Smiles
C(C=C)OC1=CC(=C(C=C1)Br)C
Name
Quantity
45 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
125 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
12.93 g
Type
reactant
Smiles
COC(OC)=O
Name
Quantity
45 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-75 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at −75° C. for 30 min before it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred at 0° C. for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
at rt for 20 h before the solvents are removed in vacuo
Duration
20 h
CUSTOM
Type
CUSTOM
Details
The remaining oil is evaporated twice from ethanol (100 mL) before it
DISSOLUTION
Type
DISSOLUTION
Details
is dissolved in 2 M aq. LiOH solution (75 mL)
STIRRING
Type
STIRRING
Details
The mixture is stirred at rt for 2 days and at 60° C. for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
solvent is evaporated
ADDITION
Type
ADDITION
Details
the remaining solution is diluted with 0.5 M aq. NaOH solution
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extract
WASH
Type
WASH
Details
is washed with 1 M aq. NaOH solution (150 mL)
WASH
Type
WASH
Details
The combined basic aq. extracts are washed with diethyl ether (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C=C)OC1=CC(=C(C(=O)O)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.83 g
YIELD: CALCULATEDPERCENTYIELD 63.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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